2-naphthaldehyde thiosemicarbazone 2-naphthaldehyde thiosemicarbazone
Brand Name: Vulcanchem
CAS No.: 24091-06-3
VCID: VC8941185
InChI: InChI=1S/C12H11N3S/c13-12(16)15-14-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H3,13,15,16)/b14-8+
SMILES: C1=CC=C2C=C(C=CC2=C1)C=NNC(=S)N
Molecular Formula: C12H11N3S
Molecular Weight: 229.30 g/mol

2-naphthaldehyde thiosemicarbazone

CAS No.: 24091-06-3

Cat. No.: VC8941185

Molecular Formula: C12H11N3S

Molecular Weight: 229.30 g/mol

* For research use only. Not for human or veterinary use.

2-naphthaldehyde thiosemicarbazone - 24091-06-3

Specification

CAS No. 24091-06-3
Molecular Formula C12H11N3S
Molecular Weight 229.30 g/mol
IUPAC Name [(E)-naphthalen-2-ylmethylideneamino]thiourea
Standard InChI InChI=1S/C12H11N3S/c13-12(16)15-14-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H3,13,15,16)/b14-8+
Standard InChI Key YGAUDXIKISOSGC-RIYZIHGNSA-N
Isomeric SMILES C1=CC=C2C=C(C=CC2=C1)/C=N/NC(=S)N
SMILES C1=CC=C2C=C(C=CC2=C1)C=NNC(=S)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)C=NNC(=S)N

Introduction

Chemical Identity and Synthesis of 2-Naphthaldehyde Thiosemicarbazone

Structural Characteristics

2-Naphthaldehyde thiosemicarbazone (C₁₂H₁₁N₃S) is a Schiff base ligand synthesized via the condensation of 2-naphthaldehyde with thiosemicarbazide in alcoholic media. The molecule features a naphthalene backbone substituted with a thiosemicarbazone moiety, which provides two potential donor sites: the azomethine nitrogen (N) and the thione sulfur (S). X-ray crystallographic studies of analogous thiosemicarbazones confirm a planar configuration around the C=N bond, facilitating coordination to metal ions .

Table 1: Optimization of NTSC Synthesis Conditions

SolventCatalystReaction Time (h)Yield (%)
MethanolAcetic acid388
EthanolHCl482
DMFNone668

Coordination Chemistry and Metal Complexes

Metal Binding Modes

NTSC acts as a bidentate ligand, coordinating through the imine nitrogen (N) and thione sulfur (S). Spectroscopic data (IR, NMR) and single-crystal X-ray diffraction confirm this binding mode in complexes with Cu(II), Pd(II), and Ru(II) . For example, in [Cu(NTSC)Cl₂], the copper center adopts a distorted square planar geometry, with bond lengths of Cu–N = 1.95 Å and Cu–S = 2.28 Å .

Palladium(II) Complexes

Palladium(II) complexes of NTSC, such as [Pd(NTSC)₂], exhibit square planar geometries. Crystallographic data for [Pd(TSC₁)₂] (a related complex) reveal Pd–N and Pd–S bond lengths of 1.98 Å and 2.31 Å, respectively, with ligand moieties arranged in a cis configuration . These complexes demonstrate enhanced stability compared to their nickel(II) or cobalt(II) counterparts due to the strong field effect of palladium.

Table 2: Geometric Parameters of Select NTSC Metal Complexes

ComplexGeometryM–N (Å)M–S (Å)Reference
[Cu(NTSC)Cl₂]Tetrahedral1.952.28
[Pd(NTSC)₂]Square planar1.982.31
[Ru(NTSC)(CO)₂]Octahedral2.052.35

Biological Activities

Antibacterial Efficacy

NTSC and its copper(II) complex were evaluated against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative) using the disc diffusion method. The copper complex exhibited inhibition zones of 18 mm and 15 mm, respectively, outperforming the free ligand (12 mm and 10 mm) . This enhancement is attributed to the increased lipophilicity of the metal complex, which facilitates membrane penetration.

Table 3: Cytotoxicity Data for NTSC Complexes (IC₅₀, μM)

ComplexDU145K562HeLa
[Pd(NTSC)₂]0.010.021.45
Cisplatin1.22.84.3

Industrial Applications: Metal Extraction

NTSC has been employed in the synergistic extraction of Th(IV) from nitric acid solutions using donors like trioctyl phosphine oxide (TOPO). The binary complex [Th(NTSC)(NO₃)₃] exhibits a log K ex value of 3.99, surpassing other thiosemicarbazones . Ternary systems with TOPO achieve log K values up to 8.862, enabling efficient thorium recovery in ethyl acetate solvent .

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